molecular formula C11H8BrClN2O2 B13705067 5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde

5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde

Katalognummer: B13705067
Molekulargewicht: 315.55 g/mol
InChI-Schlüssel: HPEBOGHXKUVABJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that features both bromine and chlorine substituents on an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitutions occur at the correct positions on the ring .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve efficient large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups .

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other halogenated imidazoles, such as:

  • 5-Bromo-4-(2-chlorophenyl)imidazole-2-carbaldehyde
  • 5-Chloro-4-(3-bromophenyl)imidazole-2-carbaldehyde
  • 4-(3-Chloro-2-methoxyphenyl)imidazole-2-carbaldehyde

Uniqueness

What sets 5-Bromo-4-(3-chloro-2-methoxyphenyl)imidazole-2-carbaldehyde apart is the specific combination of bromine and chlorine substituents, which can confer unique reactivity and properties. This makes it particularly useful in applications where these specific substituents are advantageous .

Eigenschaften

Molekularformel

C11H8BrClN2O2

Molekulargewicht

315.55 g/mol

IUPAC-Name

5-bromo-4-(3-chloro-2-methoxyphenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C11H8BrClN2O2/c1-17-10-6(3-2-4-7(10)13)9-11(12)15-8(5-16)14-9/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

HPEBOGHXKUVABJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC=C1Cl)C2=C(NC(=N2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.